Ala-Gly

Catalog No.
S679619
CAS No.
687-69-4
M.F
C5H10N2O3
M. Wt
146.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ala-Gly

CAS Number

687-69-4

Product Name

Ala-Gly

IUPAC Name

2-[[(2S)-2-aminopropanoyl]amino]acetic acid

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C5H10N2O3/c1-3(6)5(10)7-2-4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9)/t3-/m0/s1

InChI Key

CXISPYVYMQWFLE-VKHMYHEASA-N

SMILES

CC(C(=O)NCC(=O)O)N

Synonyms

Ala-Gly, alanylglycine, alanylglycine monohydrobromide, (L)-isomer, alanylglycine, (D)-isomer, alanylglycine, (DL)-isomer, L-alanine-glycine

Canonical SMILES

CC(C(=O)NCC(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)O)N

Peptide Building Block:

Ala-Gly, also known as alanylglycine or N-alanyl-glycine, is a dipeptide, meaning it is a molecule formed by linking two amino acids, Alanine (Ala) and Glycine (Gly), through a peptide bond. Due to its simple structure, Ala-Gly serves as a fundamental building block for studying protein folding, conformation, and interactions. Researchers utilize Ala-Gly in various ways:

  • Model System for Protein Folding: Ala-Gly's small size and lack of bulky side chains make it an ideal model system for researchers to study the fundamental principles of protein folding. By studying how Ala-Gly folds, scientists can gain insights into the more complex folding processes of larger proteins.
  • Investigation of Peptide-Protein Interactions: Ala-Gly can be used to probe the interactions between peptides and proteins. By attaching fluorescent or other detectable markers to Ala-Gly, researchers can study how it interacts with specific proteins, providing valuable information about protein function and recognition.

Drug Development and Delivery:

The unique properties of Ala-Gly make it a potential candidate for various applications in drug development and delivery:

  • Improving Drug Solubility: Ala-Gly can be conjugated to poorly soluble drugs to enhance their solubility in water, making them more easily absorbed by the body. This strategy is particularly useful for developing new oral medications.
  • Targeted Drug Delivery: Researchers are exploring the use of Ala-Gly as a targeting moiety for drug delivery systems. By attaching Ala-Gly to drug carriers, they can potentially target specific cells or tissues, improving drug efficacy and reducing side effects.

Material Science and Engineering:

The self-assembling properties of Ala-Gly have attracted interest in material science and engineering:

  • Development of Biocompatible Materials: Ala-Gly can be used to design biocompatible materials for various applications, such as tissue engineering scaffolds and drug delivery systems. Its non-toxic nature and ability to form self-assembled structures make it a promising candidate for these purposes.
  • Nanomaterial Design: The self-assembling properties of Ala-Gly can be exploited to design nanomaterials with specific properties. By controlling the assembly process, researchers can create nanostructures with desired functionalities for various applications, such as sensors and electronics.

Ala-Gly, also known as L-alanylglycine, is a dipeptide. Dipeptides are the simplest form of proteins, consisting of two amino acids linked by a peptide bond []. In Ala-Gly, the first amino acid is L-alanine (Ala) and the second is glycine (Gly) []. It is a small molecule found naturally or synthesized in research settings []. Ala-Gly plays a role as a metabolite, a substance produced during metabolism in cells [].


Molecular Structure Analysis

Ala-Gly has a simple structure with a backbone of alternating carbon and nitrogen atoms. The key features include:

  • Peptide bond: The amide bond (CO-NH) between the carbonyl group of Ala and the amino group of Gly is the defining characteristic [].
  • Amino and Carboxyl groups: Ala-Gly has a free amino group (NH2) at the N-terminus (beginning) from Alanine and a free carboxyl group (COOH) at the C-terminus (end) from Glycine. These groups contribute to its chemical properties [].
  • Side chains: Alanine has a methyl group (CH3) as its side chain, while Glycine has the simplest side chain, a hydrogen atom (H). The differing side chains influence the molecule's interactions with other molecules [].

Chemical Reactions Analysis

Ala-Gly can participate in various reactions:

  • Synthesis: Ala-Gly can be synthesized by condensation reactions, where the amino group of Glycine attacks the carbonyl group of Alanine, releasing a water molecule and forming the peptide bond []. This can be achieved in a laboratory setting using enzymes or chemical catalysts.
  • Hydrolysis: In the presence of water and enzymes called peptidases, Ala-Gly can be broken down back into its constituent amino acids (alanine and glycine) through a hydrolysis reaction. The general equation for peptide bond hydrolysis is:

R1-CO-NH-R2 + H2O -> R1-COOH + H2N-R2

(Where R1 and R2 represent the side chains of the amino acids)

  • Other reactions: Ala-Gly may participate in other reactions depending on the surrounding environment, such as reacting with other amino acids to form longer peptide chains.

Physical And Chemical Properties Analysis

Specific data on Ala-Gly's physical properties is limited, but some general characteristics can be inferred:

  • Melting point and boiling point: As a small molecule, Ala-Gly likely has a relatively high melting point and decomposes before reaching a boiling point [].
  • Solubility: Due to the presence of both charged and uncharged groups, Ala-Gly is likely soluble in water and polar solvents [].
  • Stability: The peptide bond in Ala-Gly is susceptible to hydrolysis under acidic or basic conditions, limiting its stability in extreme environments.

XLogP3

-3.7

Sequence

AG

Wikipedia

Ala-Gly

Dates

Modify: 2023-08-15

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